

Captopril Bromo Analogs in Metallo- β -Lactamase Inhibition: Application Notes and Protocols

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Compound of Interest

Compound Name: *Captopril bromo analog*

Cat. No.: *B193045*

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This document provides detailed application notes and experimental protocols for the study of **captopril bromo analogs** as inhibitors of metallo- β -lactamases (MBLs). Captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor, and its derivatives have emerged as a promising scaffold for the development of potent MBL inhibitors, which are crucial for combating antibiotic resistance in pathogenic bacteria.

Metallo- β -lactamases are a class of zinc-dependent enzymes that hydrolyze a broad spectrum of β -lactam antibiotics, including carbapenems, rendering them ineffective.^{[1][2][3][4]} The development of effective MBL inhibitors that can be co-administered with β -lactam antibiotics is a critical strategy to restore the efficacy of these life-saving drugs.^[2] Captopril's therapeutic potential stems from its thiol group, which can effectively chelate the zinc ions in the MBL active site, disrupting their catalytic activity.^{[1][2][3][4]}

Data Presentation: Inhibitory Activity of Captopril Analogs

The inhibitory potential of various captopril stereoisomers and analogs against different metallo- β -lactamases has been evaluated in multiple studies. The following tables summarize the reported IC₅₀ and Ki values, providing a comparative overview of their efficacy.

Inhibitor	Metallo- β -Lactamase	IC50 (μ M)	Ki (μ M)	Reference
d-Captopril	NDM-1	20.1 ± 1.5	-	[1]
NDM-1	7.9	-	[5]	
IMP-1	7.2 ± 1.2	-	[1]	
VIM-2	0.072 ± 0.010	-	[1]	
SPM-1	261.8 ± 1.3	-	[1]	
BcII	10.7 ± 1.2	45	[1]	
I-Captopril	NDM-1	157.4	202	[1]
IMP-1	22.5 ± 1.2	12.5	[1][6]	
VIM-2	4.3 ± 0.3	-	[1]	
SPM-1	>500	-	[1]	
BcII	80.4 ± 1.3	65	[1]	
epi-d-Captopril	NDM-1	64	-	[1]
IMP-1	173	-	[1]	
VIM-2	5.5	-	[1]	
SPM-1	≥ 500	-	[1]	
BcII	≥ 500	-	[1]	
epi-I-Captopril	VIM-2	5.5	-	[1]
NDM-1, IMP-1, SPM-1, BcII	≥ 500	-	[1]	
Simplified				
Captopril Analog (Compound 22)	NDM-1	1.0	-	[5]
Simplified Captopril Analog	NDM-1	15	-	[5]

(Compound 31)

Simplified

Captopril Analog

NDM-1

10

-

[5]

(Compound 32)

Experimental Protocols

Protocol 1: Metallo- β -Lactamase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of **captopril bromo analogs** against MBLs using a spectrophotometric assay with a chromogenic β -lactam substrate, such as nitrocefin or CENTA.

Materials:

- Purified recombinant MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
- **Captopril bromo analog** stock solution (in a suitable solvent like DMSO)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)
- Chromogenic β -lactam substrate (e.g., Nitrocefin, CENTA)
- 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure:

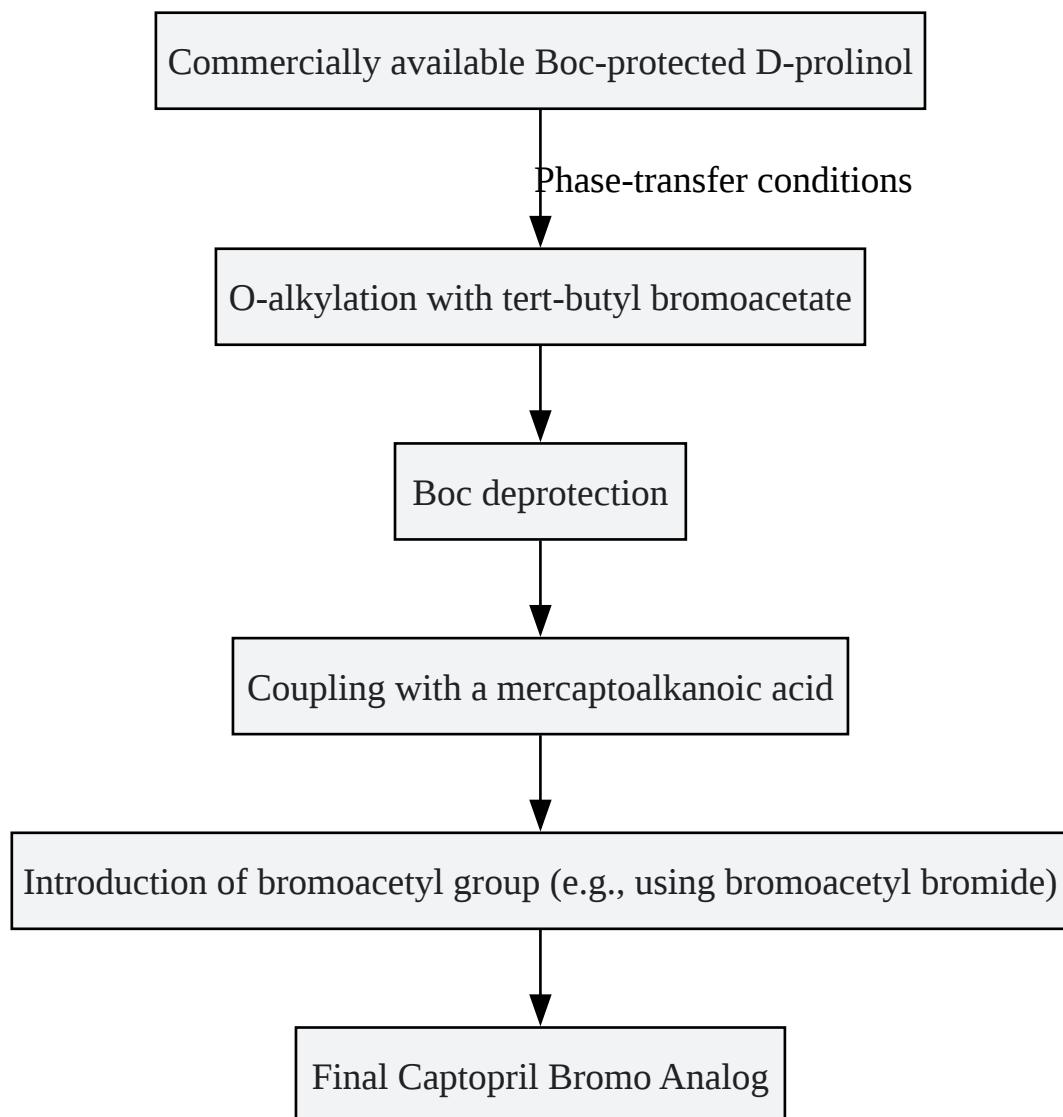
- Enzyme Preparation: Dilute the purified MBL enzyme to the desired concentration in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.
- Inhibitor Preparation: Prepare a serial dilution of the **captopril bromo analog** in the assay buffer.

- Assay Setup:
 - In a 96-well plate, add a fixed volume of the diluted enzyme to each well.
 - Add an equal volume of the serially diluted inhibitor to the respective wells.
 - Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (blank).
 - Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
- Initiation of Reaction: Add a fixed volume of the chromogenic substrate to each well to initiate the reaction. The final substrate concentration should ideally be close to its Km value for the specific MBL.
- Data Acquisition: Immediately start monitoring the change in absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin) over a set period (e.g., 5-10 minutes) using a microplate reader.
- Data Analysis:
 - Calculate the initial velocity (rate of absorbance change) for each reaction.
 - Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Synthesis of Captopril Bromo Analogs (Illustrative Example)

While specific bromo analogs were not detailed in the provided search results, a general approach for synthesizing captopril analogs is presented. The synthesis of a bromoacetylated captopril analog would typically involve the acylation of the proline nitrogen of a protected captopril derivative with bromoacetyl bromide or a similar reagent, followed by deprotection.

Illustrative Synthetic Scheme:

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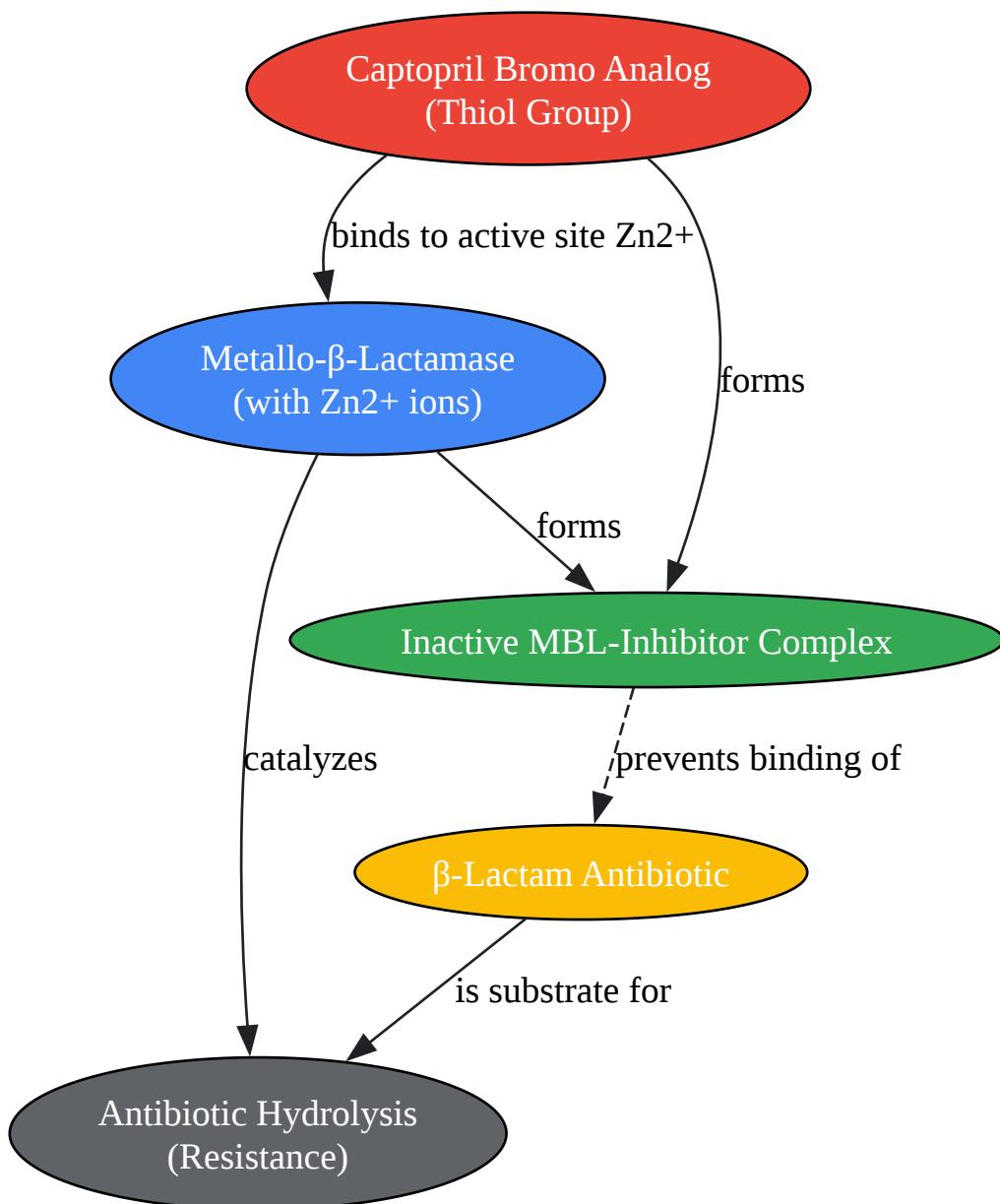
Caption: Illustrative synthetic pathway for a captopril analog.

Visualizations

Mechanism of Metallo- β -Lactamase Inhibition by Captopril Analogs

The primary mechanism of MBL inhibition by captopril and its analogs involves the coordination of the thiol group to the zinc ions in the enzyme's active site. This interaction prevents the

binding and subsequent hydrolysis of β -lactam antibiotics.

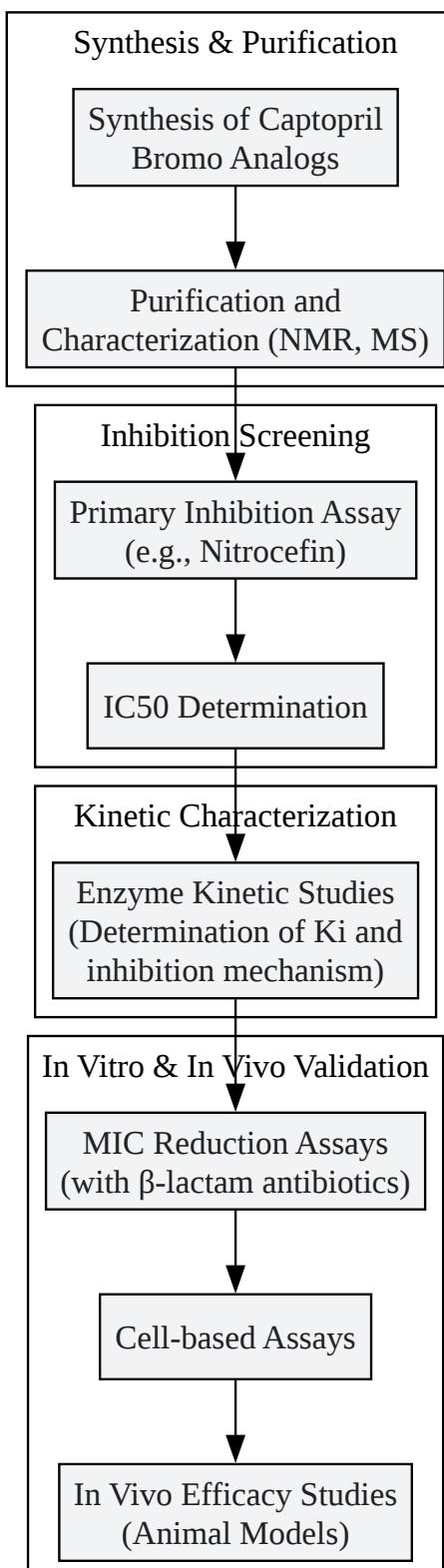


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Caption: Inhibition of MBLs by **captopril bromo analogs**.

Experimental Workflow for MBL Inhibition Studies

The following diagram illustrates a typical workflow for screening and characterizing **captopril bromo analogs** as MBL inhibitors.

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Caption: Workflow for MBL inhibitor discovery and development.

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References

- 1. Structural Basis of Metallo- β -Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Continuing Challenge of Metallo- β -Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Metallo- β -Lactamase Inhibition by Captopril Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
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